

Himgaline: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility

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Compound of Interest

Compound Name: *Himgaline*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties and solubility of **Himgaline**, a complex piperidine alkaloid. The information is compiled from publicly available data and presented in a structured format to facilitate its use in research and drug development.

Physicochemical Properties of Himgaline

Himgaline is a polycyclic alkaloid first isolated from the plant *Galbulimima belgraveana*.^{[1][2][3]} Its complex structure dictates its chemical and physical characteristics. A summary of its key physicochemical properties is presented below.

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₁ NO ₂	[1][2][4][5]
Molecular Weight	317.5 g/mol (or 317.47 g/mol)	[1][2][4][5]
CAS Number	16585-08-3	[1][3][5]
Appearance	Solid	[1]
Purity	≥95% to >99% (by HPLC)	[1][2][3][5]
Computed XLogP3	2.9	[4]
Storage Temperature	-20°C	[1][3][5]

Note: Experimental data for properties such as melting point, boiling point, and pKa are not readily available in the reviewed literature. The XLogP3 value is a computed measure of lipophilicity.

Solubility Profile of Himgaline

The solubility of a compound is a critical factor in its biological activity and formulation development. **Himgaline**'s solubility has been qualitatively described in several organic solvents.

Solvent	Solubility	Source
Ethanol	Soluble	[3]
Methanol	Soluble	[3]
Dimethylformamide (DMF)	Soluble	[3]
Dimethyl Sulfoxide (DMSO)	Soluble	[3]

Note: Quantitative solubility data (e.g., in mg/mL or µM) for **Himgaline** in these or aqueous solvents is not specified in the currently available literature.

General Experimental Protocols for Physicochemical Characterization

While specific experimental details for **Himgaline** are not published, the following are standard methodologies used for determining the physicochemical properties of alkaloid compounds.^[6]

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts, with a narrow range indicating high purity.

- **Sample Preparation:** A small amount of the finely powdered dry sample is packed into a glass capillary tube sealed at one end.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated at a controlled rate.
- **Data Recording:** Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the sample has completely melted. The melting point is reported as the range T1-T2.^[6]

Solubility Determination (Shake-Flask Method)

This is the standard method for determining thermodynamic equilibrium solubility.

- **Preparation:** An excess amount of the solid compound is added to a vial containing a known volume of the desired solvent (e.g., water, buffer, ethanol).
- **Equilibration:** The vials are sealed and agitated in a temperature-controlled orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, the samples are centrifuged to pellet any undissolved solid.
- **Sample Analysis:** A known volume of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is measured using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

- Calculation: The solubility is calculated from the measured concentration in the saturated supernatant.^[6]

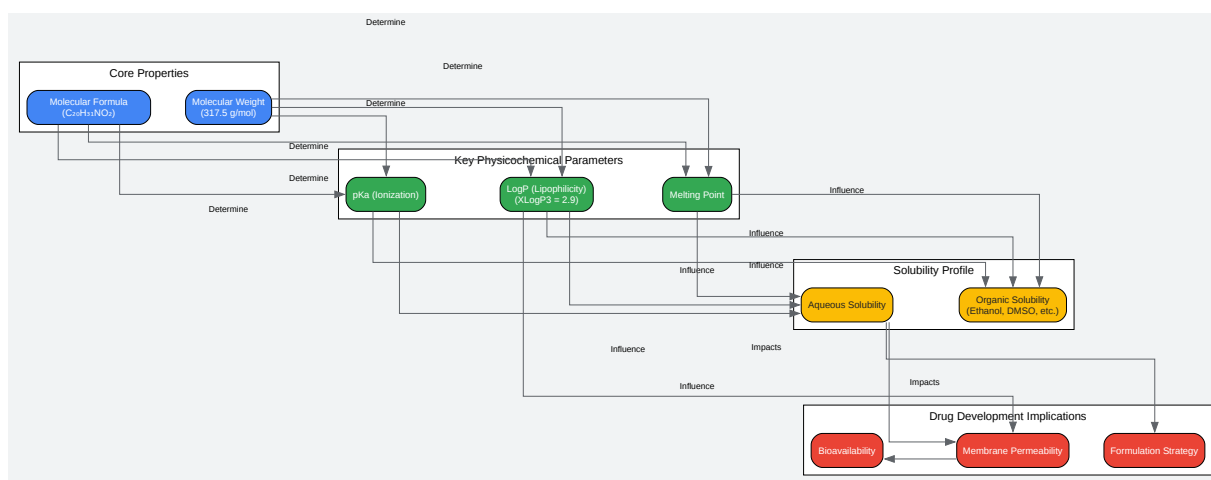
pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial as it determines the ionization state of the compound at a given pH, which in turn affects solubility and membrane permeability.

- Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system like methanol/water.
- Titration: The solution is placed in a titration vessel with a calibrated pH electrode. A standardized acid (e.g., HCl for a basic compound like an alkaloid) or base is added in small, precise increments.
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.
- Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).^[6]

Visualization of Physicochemical Relationships

The following diagram illustrates the logical workflow from fundamental properties to their impact on drug development suitability.



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